2-Bromo-imidazo[1,2-c]pyrimidine
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Overview
Description
2-Bromo-imidazo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring with a bromine atom at the 2-position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMSO or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper salts may be employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-imidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-imidazo[1,2-c]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites, thereby altering the function of the target molecule. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
2-Bromo-imidazo[1,2-c]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but with a pyridine ring instead of a pyrimidine ring. They also exhibit significant biological activities and are used in medicinal chemistry.
Imidazo[1,2-b]pyridazines: These compounds feature a pyridazine ring fused with an imidazole ring and are known for their potential therapeutic applications.
Imidazo[1,2-c]quinazolines: These compounds have a quinazoline ring fused with an imidazole ring and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the bromine atom, which can be selectively modified to create a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
2-bromoimidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-10-4-8-2-1-6(10)9-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUJJALWXLXRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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